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molecular formula C13H14ClNO B8443577 1-t-Butoxy-3-chloroisoquinoline

1-t-Butoxy-3-chloroisoquinoline

Cat. No. B8443577
M. Wt: 235.71 g/mol
InChI Key: AUZGIJQBWRWRCL-UHFFFAOYSA-N
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Patent
US07790932B1

Procedure details

Potassium tert-butoxide (2.2 g, 19.3 mmol) is added to a solution of 1,3-dichloroisoquinoline (3.2 g, 16.12 mmol) in toluene (40 mL). The solution is then heated at reflux, cooled to ambient temperature, and filtered through a silica pad. The filtrate is concentrated under reduced pressure and the residual yellow liquid is purified by distillation (210° C., 0.1 mm Hg), yielding 1-tert-butoxy-3-chloroisoquinoline (3.4 g, 89%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-:4])[CH3:3].[K+].Cl[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[C:10]([Cl:18])[N:9]=1>C1(C)C=CC=CC=1>[C:2]([O:4][C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[C:10]([Cl:18])[N:9]=1)([CH3:5])([CH3:3])[CH3:1] |f:0.1|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
3.2 g
Type
reactant
Smiles
ClC1=NC(=CC2=CC=CC=C12)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
filtered through a silica pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residual yellow liquid is purified by distillation (210° C., 0.1 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC1=NC(=CC2=CC=CC=C12)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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